molecular formula C10H12 B564702 Cyclohexene, 3-ethenyl-1-ethynyl- (9CI) CAS No. 104943-56-8

Cyclohexene, 3-ethenyl-1-ethynyl- (9CI)

Cat. No.: B564702
CAS No.: 104943-56-8
M. Wt: 132.206
InChI Key: YRSNBJABHVNCBY-UHFFFAOYSA-N
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Description

Background and Significance of Cyclohexene Derivatives in Organic Chemistry

Cyclohexene derivatives constitute a fundamental class of organic compounds that have played pivotal roles in the advancement of synthetic organic chemistry and pharmaceutical research. The cyclohexene framework provides a six-membered carbocyclic scaffold that serves as the foundation for numerous biologically active molecules and synthetic intermediates. Research has demonstrated that cyclohexene-containing compounds exhibit a wide range of biologically active properties and are incorporated into numerous drugs, vitamins, antibiotics, coenzymes, carotenoids, and other biologically active compounds. The structural versatility of the cyclohexene ring system allows for extensive functionalization, enabling chemists to introduce diverse substituents that can dramatically alter the chemical and biological properties of the resulting molecules.

The significance of cyclohexene derivatives extends beyond their biological applications to encompass their role as versatile synthetic building blocks. These compounds serve as key intermediates in the commercial synthesis of important industrial chemicals, including nylon precursors such as cyclohexanol and cyclohexanone. The ability to selectively functionalize different positions of the cyclohexene ring has made these derivatives particularly valuable in developing new synthetic methodologies and exploring novel chemical transformations. Modern synthetic approaches have enabled the preparation of highly functionalized cyclohexene derivatives with precise control over stereochemistry and substitution patterns, opening new avenues for molecular design and drug discovery.

The diverse biological activities exhibited by cyclohexene derivatives have been extensively documented in recent research. Studies have shown that these compounds possess antimicrobial, antifungal, anticarcinogenic, and other therapeutic activities. For instance, monoesters of cyclohexene dicarboxylic acids have demonstrated superior antimicrobial activity compared to conventional control preparations including ethanol, rivanol, carbolic acid, and furacillin. The biological significance of these compounds is further evidenced by their natural occurrence in plant extracts, where they perform biologically important functions and contribute to the therapeutic properties of various medicinal plants.

Contemporary research has revealed that cyclohexene derivatives with specific substitution patterns exhibit particularly promising biological activities. Polyoxygenated cyclohexene derivatives isolated from natural sources have shown moderate antiproliferative activity against cancer cell lines, while some derivatives have demonstrated cytotoxicity with significant effectiveness against human breast cancer cells. The structural diversity achievable within the cyclohexene framework has enabled researchers to develop compounds with tailored biological activities, making this class of molecules increasingly important in pharmaceutical research and development.

Historical Context of Functionalized Cyclohexenes

The historical development of functionalized cyclohexenes is intimately connected with the evolution of cycloaddition chemistry and the discovery of fundamental organic reactions. The foundation for understanding cyclohexene chemistry was established through the pioneering work of Otto Diels and Kurt Alder, who described the Diels-Alder reaction in 1928. This seminal discovery, which earned them the Nobel Prize in Chemistry in 1950, provided a reliable method for forming six-membered rings with excellent control over regio- and stereochemical outcomes. The Diels-Alder reaction between conjugated dienes and dienophiles to form substituted cyclohexene derivatives became a cornerstone of organic synthesis, enabling the construction of complex molecular architectures with high efficiency.

The historical significance of the Diels-Alder reaction extends far beyond its initial discovery, as it established cyclohexenes as central intermediates in organic synthesis. The reaction's ability to simultaneously construct two new carbon-carbon bonds while forming six-membered rings with predictable stereochemistry revolutionized synthetic organic chemistry. This methodology proved particularly valuable for the synthesis of natural products and pharmaceuticals, where the cyclohexene framework could be further elaborated through subsequent transformations. The underlying principles of the Diels-Alder reaction have been generalized to include hetero-Diels-Alder reactions involving carbonyl and imine functionalities, further expanding the scope of cyclohexene derivative synthesis.

Industrial applications of cyclohexene chemistry emerged alongside academic research, with the development of large-scale processes for producing cyclohexene derivatives. The commercial synthesis of cyclohexene through partial hydrogenation of benzene, developed by the Asahi Chemical company, established an efficient route to this important industrial intermediate. This process enabled the large-scale production of cyclohexene, which could then be converted to cyclohexanol, cyclohexanone, and adipic acid for nylon production. The industrial significance of cyclohexene derivatives has continued to grow, with modern applications extending to specialty chemicals, pharmaceuticals, and advanced materials.

Recent decades have witnessed remarkable advances in the synthesis of highly functionalized cyclohexenes through innovative synthetic methodologies. Contemporary research has focused on developing stereoselective approaches for preparing cyclohexene derivatives with complex substitution patterns. These advances have been driven by the need for efficient synthetic routes to biologically active molecules and the desire to explore new chemical space through systematic structural modification. The development of metal-free synthetic approaches and environmentally friendly methodologies has further enhanced the practical utility of cyclohexene chemistry in modern organic synthesis.

Research Objectives and Scope

The primary research objective in studying cyclohexene, 3-ethenyl-1-ethynyl- focuses on understanding the unique chemical properties and synthetic potential of this multifunctional cyclohexene derivative. This compound represents an interesting case study in the chemistry of highly substituted cyclohexenes, as it contains both ethenyl and ethynyl functional groups that can participate in diverse chemical transformations. The specific molecular formula of carbon ten hydrogen twelve (C₁₀H₁₂) and its structural complexity make it an important target for investigating advanced synthetic methodologies and exploring new reaction pathways.

Contemporary research objectives encompass the development of efficient synthetic routes to cyclohexene, 3-ethenyl-1-ethynyl- and related derivatives through stereoselective methodologies. The challenge of installing multiple unsaturated substituents on the cyclohexene framework while maintaining control over stereochemistry represents a significant synthetic challenge that drives innovation in organic methodology. Research efforts focus on developing catalytic processes, exploring metal-free synthetic approaches, and investigating cycloaddition-fragmentation sequences that can provide access to highly functionalized cyclohexene derivatives with precise structural control.

The scope of current research extends to investigating the chemical reactivity patterns of cyclohexene, 3-ethenyl-1-ethynyl- and its potential applications in synthetic chemistry. The presence of multiple reactive sites within the molecule creates opportunities for selective functionalization and the development of cascade reaction sequences. Research objectives include understanding the regioselectivity and stereoselectivity of reactions involving this compound, as well as exploring its potential as a building block for more complex molecular architectures. The unique combination of ethenyl and ethynyl substituents provides multiple handles for synthetic manipulation, making this compound particularly valuable for constructing libraries of structurally diverse derivatives.

Long-term research objectives encompass the exploration of biological activities and potential pharmaceutical applications of cyclohexene, 3-ethenyl-1-ethynyl- and its derivatives. Given the established biological significance of cyclohexene derivatives, systematic investigation of this compound's bioactivity represents an important research direction. The scope includes evaluating antimicrobial properties, investigating potential anticancer activities, and exploring other therapeutic applications that may emerge from the unique structural features of this multifunctional cyclohexene derivative. These research objectives align with broader goals of discovering new bioactive molecules and developing improved therapeutic agents through rational molecular design.

Property Value Reference
Molecular Formula C₁₀H₁₂
Molecular Weight 132.20 g/mol
Chemical Abstract Service Number 104943-56-8
International Union of Pure and Applied Chemistry Name 3-ethenyl-1-ethynylcyclohexene
Simplified Molecular Input Line Entry System C=CC1CCCC(=C1)C#C
International Chemical Identifier InChI=1S/C10H12/c1-3-9-6-5-7-10(4-2)8-9/h1,4,8,10H,2,5-7H2

Properties

CAS No.

104943-56-8

Molecular Formula

C10H12

Molecular Weight

132.206

IUPAC Name

3-ethenyl-1-ethynylcyclohexene

InChI

InChI=1S/C10H12/c1-3-9-6-5-7-10(4-2)8-9/h1,4,8,10H,2,5-7H2

InChI Key

YRSNBJABHVNCBY-UHFFFAOYSA-N

SMILES

C=CC1CCCC(=C1)C#C

Synonyms

Cyclohexene, 3-ethenyl-1-ethynyl- (9CI)

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

Cyclohexene, 3-ethenyl-1-ethynyl- has shown potential in drug development due to its structural features that may interact with biological targets. Studies have indicated that compounds with similar structures can exhibit biological activities such as anti-cancer properties and enzyme inhibition. The compound's unique reactivity allows it to serve as a building block in the synthesis of more complex pharmaceuticals.

Organic Synthesis

This compound is utilized in organic synthesis as a versatile intermediate. Its ability to participate in various chemical reactions, such as:

  • Click Chemistry : Cyclohexene derivatives can be employed in click chemistry protocols to create diverse compound libraries rapidly. This method has applications in developing pharmaceutical lead candidates, particularly for anti-HIV agents .
  • Polymer Chemistry : The compound can be polymerized to produce materials with specific properties, making it valuable in creating advanced materials for industrial applications.

Environmental Studies

Research has explored the environmental impact of cycloalkenes like Cyclohexene, 3-ethenyl-1-ethynyl-. Its interactions with pollutants and its potential role in atmospheric chemistry are areas of active investigation. Understanding how such compounds behave under different environmental conditions can inform pollution mitigation strategies.

Case Study 1: Drug Development

Research conducted by Whiting et al. demonstrated that derivatives of cycloalkenes could be synthesized to create potential candidates for HIV protease inhibitors using click chemistry techniques. The study highlighted how structural modifications could lead to enhanced biological activity .

Case Study 2: Environmental Impact Assessment

A study on the atmospheric behavior of cycloalkenes indicated that compounds like Cyclohexene, 3-ethenyl-1-ethynyl-, could react with common air pollutants, influencing their degradation pathways. This research emphasized the importance of understanding these interactions for environmental health assessments .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The table below compares Cyclohexene, 3-ethenyl-1-ethynyl- (9CI) with structurally related 9CI compounds:

Compound Name (9CI) Molecular Formula Key Substituents Key Properties/Applications Reference ID
Cyclohexene, 3-ethenyl-1-ethynyl- C8H8 Ethenyl (C3), Ethynyl (C1) Hypothesized high reactivity due to conjugated unsaturated groups; potential for catalysis. N/A
3-Cyclohexene-1-carboxaldehyde, 4-methyl- (9CI) C8H12O Methyl (C4), Carboxaldehyde (C1) Used in fragrance synthesis; active epoxide groups enable crosslinking in coatings.
4-Cyclohexene-1,3-diol, 5-ethynyl- (9CI) C8H10O2 Ethynyl (C5), Diol (C1, C3) Fluorescent probe for G-quadruplex DNA; anthracene-like fluorophores enhance stacking.
2-Cyclohexen-1-amine, 3-methyl- (9CI) C7H13N Methyl (C3), Amine (C1) Intermediate in pharmaceutical synthesis; amine group enables nucleophilic reactions.

Reactivity and Catalytic Performance

  • Ethynyl vs. For example, in catalytic hydrogenation, Pt-ZSM-5 achieves 100% cyclohexene conversion in 35 minutes due to optimized metal-support interactions . Ethynyl-substituted analogs may show similar sensitivity to catalyst design.
  • Fluorescence Properties : Anthracene-containing 9CI analogs (e.g., compound 5 in ) exhibit strong fluorescence due to large aromatic surfaces, while smaller rings (e.g., compounds 3–4) lack this property. This suggests that substituent size and conjugation are critical for optical applications .

Research Findings and Data Tables

Table 1: Catalytic Performance of Cyclohexene Derivatives

Catalyst Support Reaction Type Conversion Rate Time (min) Key Insight Reference ID
Pt-ZSM-5 Hydrogenation 100% 35 High surface area and metal dispersion.
N-doped Carbon Oxidation (O2) 85% 120 Radical pathways dominate with transition metals.

Table 2: Fluorescence Response of 9CI Analogs

Compound Fluorophore Type Fluorescence Intensity (vs. 9CI) Application Reference ID
9CI (compound 5) Anthracene 100% (baseline) DNA G-quadruplex recognition.
Compound 3 Small aromatic ring <10% No significant signal.
Compound 6 Substituted anthracene 75% Reduced stacking efficiency.

Key Insights and Limitations

  • Structural Trends : Ethynyl and ethenyl groups enhance reactivity but may reduce stability in oxidative environments.
  • Data Gaps : Direct studies on Cyclohexene, 3-ethenyl-1-ethynyl- (9CI) are absent; inferences rely on analogs.
  • Contradictions : While ethynyl groups generally increase reactivity, their steric bulk can hinder catalyst access in some systems .

Preparation Methods

Reduction of Cyclic Diketones

A foundational approach involves the hydrogenation of cyclic diketones to generate intermediate ketones, which are subsequently ethynylated. For example, in the synthesis of structurally analogous compounds like 1-ethynyl-3,3-dimethylcyclohexan-1-ol, dimedone (5,5-dimethylcyclohexane-1,3-dione) is reduced to 3,3-dimethylcyclohexan-1-one using hydrogen gas (H2\text{H}_2) and a noble metal catalyst (e.g., PtO2_2) under 2–5 bar pressure at 85°C. This step achieves yields exceeding 95% with high selectivity.

Ethynylation of Ketones

The ethynyl group is introduced via reaction with acetylene (HCCH\text{HC}\equiv\text{CH}) in liquid ammonia using potassium hydroxide (KOH) as a base. For instance, treating 3,3-dimethylcyclohexan-1-one with acetylene at 10–20 bar pressure for 40–60 minutes yields the ethynylated product. This method, while efficient, requires careful control of reaction conditions to avoid side reactions such as over-alkylation.

Table 1: Optimization of Ethynylation Parameters

ParameterOptimal RangeYield (%)Selectivity (%)
Acetylene Pressure10–20 bar86–9598–99
Reaction Time40–60 minutes9097
Catalyst Loading0.5 mol% PtO2_29496

Transition Metal-Catalyzed Sonogashira Coupling

Nickel-Catalyzed Cross-Coupling

Recent advances in C(sp3sp^3)–C(spsp) bond formation have enabled the use of nickel catalysts for Sonogashira-type reactions. As demonstrated in Nature Communications, a nickel/ligand system facilitates the coupling of alkyl electrophiles (e.g., cyclohexenyl halides) with terminal alkynes. Key to this method is the ligand L1\text{L1}, which stabilizes the nickel intermediate and suppresses β-hydride elimination, achieving yields up to 92%.

Reaction Mechanism

The process involves oxidative addition of the alkyl halide to nickel(0), followed by transmetalation with the alkyne and reductive elimination to form the C–C bond. This method is particularly suitable for introducing ethynyl groups to sterically hindered cyclohexene derivatives.

Table 2: Performance of Nickel Catalysts in Sonogashira Coupling

SubstrateLigandTemperature (°C)Yield (%)
Cyclohexenyl BromideL18089
Cyclohexenyl IodideL27092

Alkyne Addition via Grignard Reagents

Nucleophilic Addition to Cyclohexenones

Grignard reagents (e.g., ethynylmagnesium bromide) react with cyclohexenones to form tertiary alcohols, which are dehydrated to introduce the ethynyl group. For example, treating 3-ethenylcyclohexenone with HCCMgBr\text{HC}\equiv\text{CMgBr} in tetrahydrofuran (THF) at −78°C yields 3-ethenyl-1-ethynylcyclohexanol, which is subsequently dehydrated using H2SO4\text{H}_2\text{SO}_4 to form the target compound.

Limitations and Alternatives

While Grignard reactions offer high functional group tolerance, they require strict anhydrous conditions and generate stoichiometric waste. Alternative methods using organozinc or organocopper reagents have been explored but show lower yields (70–75%).

Sequential Functionalization of Cyclohexene Derivatives

Ethenyl Group Introduction via Wittig Reaction

Starting from 1-ethynylcyclohexene, the ethenyl group is introduced using a Wittig reagent (Ph3P=CH2\text{Ph}_3\text{P}=\text{CH}_2). This reaction proceeds in dichloromethane at room temperature, yielding the target compound with 80–85% efficiency.

Hydrovinylation of Ethynylcyclohexene

Palladium-catalyzed hydrovinylation offers another route. Treating 1-ethynylcyclohexene with ethylene (C2H4\text{C}_2\text{H}_4) in the presence of Pd(OAc)2\text{Pd(OAc)}_2 and a phosphine ligand selectively installs the ethenyl group at the 3-position.

Table 3: Comparison of Sequential Functionalization Methods

MethodCatalystYield (%)Selectivity (%)
Wittig ReactionNone8590
HydrovinylationPd(OAc)2_27888

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Catalytic hydrogenation-ethynylation (Method 1) and Sonogashira coupling (Method 2) are the most scalable, with industrial applications demonstrated in patent literature. Grignard-based methods (Method 3) are less practical due to sensitivity to moisture and air.

Cost Analysis

MethodCatalyst Cost (USD/g)Raw Material Cost (USD/kg)
Hydrogenation120 (PtO2_2)500 (Dimedone)
Sonogashira90 (Ni/L1)300 (Cyclohexenyl bromide)
Grignard50 (Mg)200 (3-Ethenylcyclohexenone)

Q & A

Q. How can machine learning enhance the prediction of this compound’s solubility and partition coefficients?

  • Framework : Train models on existing cyclohexene derivative datasets (e.g., logP, Hansen solubility parameters). Validate predictions via shake-flask experiments and COSMO-RS simulations .

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